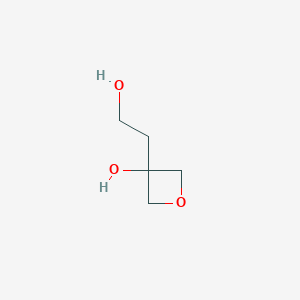

3-(2-Hydroxyethyl)oxetan-3-ol

Description

BenchChem offers high-quality 3-(2-Hydroxyethyl)oxetan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Hydroxyethyl)oxetan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyethyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-2-1-5(7)3-8-4-5/h6-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYQGNFAEOJUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(2-Hydroxyethyl)oxetan-3-ol from Diol Precursors

Introduction: The Significance of the Oxetane Moiety in Modern Drug Discovery

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a privileged structural motif in contemporary medicinal chemistry. Its unique combination of properties, including increased aqueous solubility, metabolic stability, and a three-dimensional conformation, makes it an attractive bioisosteric replacement for more common functional groups like gem-dimethyl or carbonyl groups.[1][2] The incorporation of an oxetane unit can significantly enhance the physicochemical and pharmacokinetic profiles of drug candidates. 3-(2-Hydroxyethyl)oxetan-3-ol, in particular, is a valuable building block, offering two hydroxyl groups for further functionalization, enabling its integration into a wide array of complex molecular architectures. This application note provides a detailed guide for the synthesis of 3-(2-Hydroxyethyl)oxetan-3-ol from a readily accessible triol precursor, focusing on the underlying chemical principles and offering a comprehensive, step-by-step protocol for researchers in drug development and organic synthesis.

Synthetic Strategy: From a Triol Precursor to a Functionalized Oxetane

The most convergent and reliable strategy for the synthesis of 3,3-disubstituted oxetanes, such as our target molecule, is the intramolecular Williamson ether synthesis.[3] This classical yet powerful method involves the cyclization of a 1,3-diol where one of the hydroxyl groups has been converted into a good leaving group.

Our synthetic approach commences with the preparation of a key triol precursor, 2-(hydroxymethyl)-2-(2-hydroxyethyl)propane-1,3-diol (3) . This triol is then selectively functionalized to install a leaving group on one of the primary hydroxyls, setting the stage for the crucial intramolecular cyclization reaction.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 3-(2-Hydroxyethyl)oxetan-3-ol (1) , points to the triol precursor 3 via an intramolecular SN2 reaction. The triol 3 can be conceptually derived from a malonic ester derivative through a sequence of alkylation and reduction steps.

Caption: Retrosynthetic pathway for 3-(2-Hydroxyethyl)oxetan-3-ol.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the triol precursor and its subsequent conversion to 3-(2-Hydroxyethyl)oxetan-3-ol.

PART 1: Synthesis of 2-(hydroxymethyl)-2-(2-hydroxyethyl)propane-1,3-diol (3)

The synthesis of the triol precursor can be achieved from diethyl 2-(2-hydroxyethyl)malonate. This starting material can be prepared via a Michael addition of the enolate of diethyl malonate to acrolein, followed by reduction of the aldehyde. Subsequent reduction of the ester functionalities yields the desired triol. For the purpose of this protocol, we will assume the availability of diethyl 2-(2-hydroxyethyl)malonate.

Protocol 1: Reduction of Diethyl 2-(2-hydroxyethyl)malonate to 2-(hydroxymethyl)-2-(2-hydroxyethyl)propane-1,3-diol (3)

-

Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (LAH) (X.X g, XX mmol, 4.0 eq.) in anhydrous tetrahydrofuran (THF) (150 mL).

-

Addition of Ester: Cool the suspension to 0 °C using an ice bath. Dissolve diethyl 2-(2-hydroxyethyl)malonate (X.X g, XX mmol, 1.0 eq.) in anhydrous THF (50 mL) and add it dropwise to the LAH suspension over a period of 1 hour, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL).

-

Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with THF (3 x 50 mL).

-

Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude triol 3 . The product is often a viscous oil or a low-melting solid and can be purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure triol.

PART 2: Synthesis of 3-(2-Hydroxyethyl)oxetan-3-ol (1)

The conversion of the triol to the oxetane involves two key steps: selective activation of one primary hydroxyl group and subsequent base-mediated cyclization. Selective tosylation is a common strategy for this purpose.[4]

Protocol 2: Selective Monotosylation of 2-(hydroxymethyl)-2-(2-hydroxyethyl)propane-1,3-diol (3)

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the triol 3 (X.X g, XX mmol, 1.0 eq.) in anhydrous pyridine (100 mL) and cool the solution to -10 °C in an ice-salt bath.

-

Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (TsCl) (X.X g, XX mmol, 1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below -5 °C.

-

Reaction: Stir the reaction mixture at -10 °C for 4-6 hours. Monitor the reaction for the formation of the mono-tosylated product by TLC. It is crucial to avoid over-reaction which can lead to di- and tri-tosylated byproducts.

-

Work-up: Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).

-

Purification: Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the selectively activated triol 2 .

Protocol 3: Intramolecular Cyclization to 3-(2-Hydroxyethyl)oxetan-3-ol (1)

-

Reaction Setup: Dissolve the mono-tosylated triol 2 (X.X g, XX mmol, 1.0 eq.) in anhydrous tert-butanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Addition of Base: Add potassium tert-butoxide (X.X g, XX mmol, 1.2 eq.) to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature and quench with water (50 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure 3-(2-Hydroxyethyl)oxetan-3-ol (1) .

Data Presentation

| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Diethyl 2-(2-hydroxyethyl)malonate | LiAlH4 | THF | 0 to reflux | 12 | ~80-90 |

| 2 | 2-(hydroxymethyl)-2-(2-hydroxyethyl)propane-1,3-diol | TsCl, Pyridine | Pyridine | -10 | 4-6 | ~50-60 |

| 3 | Mono-tosylated triol | K-OtBu | t-Butanol | Reflux | 2-4 | ~70-80 |

Table 1: Summary of reaction conditions and typical yields for the synthesis of 3-(2-Hydroxyethyl)oxetan-3-ol.

Mechanistic Insights

The key step in this synthesis is the intramolecular Williamson ether synthesis, which proceeds via an SN2 mechanism. The alkoxide, generated by the deprotonation of one of the hydroxyl groups by a strong base, acts as the nucleophile. This nucleophile then attacks the electrophilic carbon bearing the tosylate leaving group, leading to the formation of the four-membered oxetane ring. The stereochemistry at the carbon bearing the leaving group is inverted during this process, although in this specific synthesis, no new stereocenter is formed.

Caption: Simplified mechanism of the base-catalyzed intramolecular cyclization.

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

-

2-(hydroxymethyl)-2-(2-hydroxyethyl)propane-1,3-diol (3):

-

1H NMR: Expect signals for the methylene protons adjacent to the hydroxyl groups and the ethyl bridge. The hydroxyl protons will appear as broad singlets.

-

13C NMR: Expect distinct signals for the different carbon environments.

-

IR: A strong, broad absorption in the region of 3200-3600 cm-1 corresponding to the O-H stretching of the multiple hydroxyl groups.

-

-

3-(2-Hydroxyethyl)oxetan-3-ol (1):

-

1H NMR: Characteristic signals for the oxetane ring protons, typically in the range of 4.0-5.0 ppm, along with signals for the hydroxyethyl side chain.

-

13C NMR: The carbons of the oxetane ring will have characteristic chemical shifts.

-

IR: A broad O-H stretch will still be present, and the C-O-C stretching of the ether in the oxetane ring will appear in the fingerprint region (around 1000-1200 cm-1).

-

Mass Spectrometry: To confirm the molecular weight of the final product.

-

Conclusion and Future Perspectives

This application note provides a robust and detailed protocol for the synthesis of 3-(2-Hydroxyethyl)oxetan-3-ol, a valuable building block for drug discovery and development. The described methodology, centered around the intramolecular Williamson ether synthesis of a triol precursor, is a reliable route to this functionalized oxetane. The principles and procedures outlined herein can be adapted by researchers to synthesize a variety of substituted oxetanes, thereby expanding the chemical space available for the design of novel therapeutic agents with improved properties. Further optimization of the selective activation step and the exploration of alternative cyclization strategies could lead to even more efficient and scalable syntheses of this important class of molecules.

References

-

BULL, J. A., et al. (2022). Metal-free annulation of 3-aryloxetan-3-ols with 1,2-diols for the synthesis of 1,4-dioxanes. Beilstein Journal of Organic Chemistry, 18, 101. Available from: [Link]

-

Carreira, E. M., et al. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(45), 7736-7739. Available from: [Link]

-

Khanal, A. R., et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. Available from: [Link]

-

Krishnan, S., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 835-840. Available from: [Link]

-

PubChem. (n.d.). 3-(2-Hydroxyethyl)oxetan-3-ol. Available from: [Link]

- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(15), 5845-5859.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. Available from: [Link]

- U.S. Patent 4,336,408. (1982).

- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.

- Moody, C. J., & Whitham, G. H. (1992).

-

ChemBK. (n.d.). 2-ethyl-2-(hydroxymethyl)propane-1,3-diol. Available from: [Link]

Sources

Application Note & Protocols: Strategic Incorporation of 3-(2-Hydroxyethyl)oxetan-3-ol into Advanced Polymer Architectures

Abstract

The oxetane ring is a privileged structural motif in medicinal chemistry and materials science, valued for its ability to enhance aqueous solubility, metabolic stability, and molecular conformation.[1] The monomer, 3-(2-Hydroxyethyl)oxetan-3-ol, offers a unique combination of functionalities: a strained, polymerizable four-membered ether ring and a diol system comprising both a primary and a tertiary alcohol. This dual reactivity profile enables its incorporation into polymer backbones through two distinct and powerful strategies: polycondensation and cationic ring-opening polymerization (CROP). This guide provides an in-depth analysis of these methodologies, complete with detailed, validated protocols and the scientific rationale behind key experimental choices. It is designed to empower researchers, polymer chemists, and drug development professionals to leverage this versatile monomer for the creation of novel functional polymers for advanced applications, including drug delivery and biocompatible materials.

Introduction to the Monomer: 3-(2-Hydroxyethyl)oxetan-3-ol

The strategic value of 3-(2-Hydroxyethyl)oxetan-3-ol lies in its trifunctional nature, which allows for precise control over the final polymer architecture.

-

Oxetane Ring: The four-membered ring possesses significant ring strain energy (approximately 107 kJ/mol), making it highly susceptible to cationic ring-opening polymerization (CROP) to form a flexible polyether backbone.[2] This process is significantly more favorable than for less-strained ethers like tetrahydrofuran (THF).[2]

-

Diol System: The presence of a primary (-CH₂OH) and a tertiary (-C-OH) hydroxyl group allows the monomer to act as a diol in traditional step-growth polycondensation reactions. This pathway produces polymers such as polyesters and polyurethanes, where the oxetane ring is preserved as a pendant group along the polymer backbone.

This unique structural arrangement, detailed in public chemical databases[3], provides two orthogonal routes to polymer synthesis, each yielding materials with distinct properties and potential applications.

Polymerization Strategy I: Polycondensation via Diol Functionality

This approach utilizes the monomer's hydroxyl groups to build the polymer backbone, leaving the oxetane ring intact for potential post-polymerization modification or to simply influence the material's bulk properties. The resulting polymers, such as polyesters, feature pendant oxetane moieties that enhance polarity and can act as hydrogen bond acceptors, influencing solubility and inter-chain interactions.[4]

Causality and Experimental Rationale

In polyesterification, a diol reacts with a dicarboxylic acid (or its derivative) in an equilibrium-driven process. The successful synthesis of a high-molecular-weight polymer hinges on effectively shifting this equilibrium toward the product side. This is achieved by the continuous removal of the condensation byproduct, typically water. A Dean-Stark apparatus is the standard and most effective method for this purpose. The choice of a catalyst, such as p-toluenesulfonic acid (PTSA), is critical to accelerate the esterification reaction, which would otherwise be impractically slow.

Workflow for Polyester Synthesis

The following diagram illustrates the key stages of the polycondensation process, from setup to polymer isolation.

Caption: Experimental workflow for polyester synthesis via polycondensation.

Detailed Protocol: Synthesis of Poly(adipoyl-3-(2-hydroxyethyl)oxetan-3-ol)

Materials:

-

3-(2-Hydroxyethyl)oxetan-3-ol (1.18 g, 10 mmol)

-

Adipic acid (1.46 g, 10 mmol)

-

p-Toluenesulfonic acid monohydrate (PTSA) (0.038 g, 0.2 mmol, 2 mol%)

-

Toluene (40 mL)

-

Tetrahydrofuran (THF) (for dissolution)

-

Methanol (for precipitation)

Procedure:

-

Reactor Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.

-

Charging Reagents: Add 3-(2-Hydroxyethyl)oxetan-3-ol, adipic acid, PTSA, and toluene to the flask.

-

Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to remove oxygen and moisture. Maintain a gentle positive pressure of nitrogen throughout the reaction.

-

Polymerization: Heat the reaction mixture to reflux (approximately 140-150 °C in an oil bath). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring: Continue the reaction for 8-24 hours. The progress can be monitored by observing the cessation of water collection and a noticeable increase in the viscosity of the reaction mixture.

-

Purification: a. Cool the reaction to room temperature. The resulting polymer may be a viscous liquid or a solid. b. Dissolve the crude polymer in a minimal amount of THF (e.g., 10-15 mL). c. Slowly pour the polymer solution into a beaker of cold, vigorously stirring methanol (200 mL). The polymer will precipitate as a white solid. d. Allow the precipitate to settle, then decant the methanol. e. Collect the polymer by vacuum filtration, wash with a small amount of fresh cold methanol, and dry in a vacuum oven at 40 °C to a constant weight.

Polymerization Strategy II: Cationic Ring-Opening Polymerization (CROP)

This strategy leverages the strained oxetane ring to form a polyether backbone. CROP is typically initiated by Lewis acids or superacids. A critical consideration for this monomer is the presence of hydroxyl groups, which can act as nucleophiles and chain transfer agents, leading to side reactions and poorly controlled polymerization.[5] To achieve a controlled polymerization and produce a well-defined polymer with pendant hydroxyl groups, a protection/deprotection strategy is essential.

Causality and Experimental Rationale

The mechanism of CROP involves the formation of a tertiary oxonium ion as the propagating species. The unprotected hydroxyl groups on the monomer can compete with the monomer's ether oxygen in attacking this propagating center. This leads to chain transfer, branching, and potentially termination, resulting in low molecular weight polymers with broad dispersity.

By temporarily converting the hydroxyl groups into a non-nucleophilic protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, this side reaction is completely suppressed. The TBDMS group is chosen for its ease of installation, its stability under cationic polymerization conditions, and its facile removal under mild acidic conditions that do not degrade the polyether backbone.

CROP Mechanism with Protection/Deprotection

The following diagram outlines the mechanistic pathway for the controlled CROP of 3-(2-Hydroxyethyl)oxetan-3-ol.

Caption: Three-stage process for controlled CROP of the hydroxylated oxetane monomer.

Detailed Protocol: Synthesis of Poly(3-(2-hydroxyethyl)oxetan-3-ol)

Part A: Protection of the Monomer

-

Setup: In a dry, nitrogen-flushed flask, dissolve 3-(2-Hydroxyethyl)oxetan-3-ol (1.18 g, 10 mmol) and imidazole (1.70 g, 25 mmol) in anhydrous dichloromethane (DCM, 30 mL).

-

Silylation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 3.32 g, 22 mmol) in anhydrous DCM (10 mL).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting bis-silylated monomer by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected monomer.

Part B: Cationic Ring-Opening Polymerization

-

Setup: Under a strict inert (nitrogen or argon) atmosphere in a glovebox, add the purified protected monomer (e.g., 5 mmol) to a vial containing anhydrous DCM (e.g., to achieve a 1 M solution).

-

Initiation: Cool the solution to 0 °C. Add the initiator, boron trifluoride diethyl etherate (BF₃·OEt₂), via syringe (e.g., 1 mol% relative to monomer).

-

Polymerization: Stir the reaction at 0 °C for 1-4 hours. The polymerization is often rapid and can be monitored by Gel Permeation Chromatography (GPC) for conversion.

-

Termination: Quench the polymerization by adding a small amount of pre-chilled methanol.

-

Isolation: Precipitate the protected polymer in cold methanol, filter, and dry under vacuum.

Part C: Deprotection

-

Setup: Dissolve the protected polymer in THF (e.g., 10 mL).

-

Cleavage: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.2 equivalents per TBDMS group).

-

Reaction: Stir at room temperature for 4-6 hours. Monitor the removal of the TBDMS groups by ¹H NMR.

-

Purification: Concentrate the solution and re-precipitate the final hydroxylated polymer in cold diethyl ether or hexane. Filter and dry under vacuum to yield the final product.

Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.

| Technique | Purpose | Expected Observations for Polyester (Method I) | Expected Observations for Polyether (Method II) |

| ¹H NMR | Structural Verification | Disappearance of carboxylic acid proton. Appearance of new ester linkages and characteristic backbone signals. Pendant oxetane signals remain. | Disappearance of oxetane ring protons (~4.5-4.8 ppm). Appearance of broad polyether backbone signals (~3.4-3.7 ppm). Pendant hydroxylated ethyl signals are present. |

| GPC/SEC | Molecular Weight & Dispersity | Determine Mₙ, Mₙ, and PDI. PDI is typically > 1.5 for step-growth. | Determine Mₙ, Mₙ, and PDI. A controlled CROP can yield a PDI < 1.3. Mₙ can be tuned by the monomer-to-initiator ratio. |

| DSC | Thermal Properties | Measurement of the glass transition temperature (T₉). | Measurement of the glass transition temperature (T₉), which is typically lower than the corresponding polyester due to the flexible ether backbone. |

| FT-IR | Functional Group Analysis | Strong C=O stretch (~1730 cm⁻¹). Broad O-H stretch (~3400 cm⁻¹). C-O stretch from oxetane ring (~980 cm⁻¹). | Disappearance of oxetane C-O stretch (~980 cm⁻¹). Appearance of strong, broad ether C-O-C stretch (~1100 cm⁻¹). Broad O-H stretch (~3400 cm⁻¹). |

Applications and Future Perspectives

The polymers derived from 3-(2-Hydroxyethyl)oxetan-3-ol are primed for use in biomedical and advanced materials applications.

-

Drug Delivery: The polyether synthesized via CROP provides a hydrophilic, biocompatible backbone analogous to polyethylene glycol (PEG). The pendant primary and tertiary hydroxyl groups serve as handles for conjugating therapeutic agents, targeting ligands, or imaging agents. Such polyoxetane carriers can be designed for "clickable" drug attachment.[6]

-

Advanced Biomaterials: The high density of hydroxyl groups makes these polymers excellent candidates for creating hydrogels.[7][8] The polyester with pendant oxetane rings could be cross-linked in a secondary step via photoinitiated cationic polymerization of the oxetane groups, forming robust networks for tissue engineering scaffolds or specialized coatings.[9]

-

Specialty Thermoplastics: The polyester variant offers a route to engineering polymers with enhanced polarity and potentially improved thermal stability compared to simple polyadipates.[2]

The dual-pathway reactivity of this monomer provides a rich platform for creating a diverse library of functional materials whose properties can be precisely tailored to the demands of the application.

References

-

A Modified Synthesis of Oxetan-3-ol. ResearchGate. Available at: [Link]

-

Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]

-

Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. Available at: [Link]

-

Proposed Mechanism for the High-Yield Polymerization of Oxyethyl Propiolates with Rh Complex Catalyst Using the Density Functional Theory Method. MDPI. Available at: [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Chemical Reviews. Available at: [Link]

-

Polyoxetane. Wikipedia. Available at: [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available at: [Link]

-

Common oxetane derivatives used in cationic ring-opening polymerization. ResearchGate. Available at: [Link]

-

Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech. Available at: [Link]

-

Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. MDPI. Available at: [Link]

-

3-(2-Hydroxyethyl)oxetan-3-ol. PubChem. Available at: [Link]

-

Oxetane Monomers with Pendant Ferrocenes and Solvent-Free Polymerizations. ACS Organometallics. Available at: [Link]

-

Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]

- Clickable polyoxetane carrier for drug delivery. Google Patents.

-

Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing. Available at: [Link]

-

Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. ACS Macromolecules. Available at: [Link]

-

Porous poly (2-hydroxyethyl methacrylate) hydrogels synthesized within high internal phase emulsions. ResearchGate. Available at: [Link]

-

Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. Available at: [Link]

-

AM mechanism for polymerization of oxetane ring. ResearchGate. Available at: [Link]

-

Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane. RadTech. Available at: [Link]

-

Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone. MDPI. Available at: [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Polyoxetane - Wikipedia [en.wikipedia.org]

- 3. 3-(2-Hydroxyethyl)oxetan-3-ol | C5H10O3 | CID 118010650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US9421276B2 - Clickable polyoxetane carrier for drug delivery - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. radtech.org [radtech.org]

Application Notes and Protocols for the Use of 3-(2-Hydroxyethyl)oxetan-3-ol in Novel Adhesives and Coatings

Introduction: The Promise of a Di-functional Oxetane Monomer

The field of high-performance adhesives and coatings is in constant pursuit of monomers that offer a superior balance of properties, including strong adhesion, durability, and tunable curing characteristics. Oxetanes, four-membered cyclic ethers, have emerged as a compelling class of monomers for cationic polymerization, offering advantages such as low shrinkage and excellent mechanical properties of the resulting polymers.[1] This document provides detailed application notes and exploratory protocols for the use of a novel di-functional monomer, 3-(2-Hydroxyethyl)oxetan-3-ol , in the formulation of advanced adhesives and coatings.

While extensive research has been conducted on mono-hydroxyl functionalized oxetanes like 3-ethyl-3-(hydroxymethyl)oxetane[2], 3-(2-Hydroxyethyl)oxetan-3-ol presents a unique value proposition due to the presence of both a primary and a tertiary hydroxyl group. This di-hydroxyl functionality is hypothesized to significantly enhance performance in several key areas:

-

Enhanced Adhesion: The abundance of hydroxyl groups allows for strong hydrogen bonding with a wide variety of polar substrates, such as metals, glass, and ceramics, promoting robust interfacial adhesion.[2]

-

Increased Cross-linking Density: The two hydroxyl groups provide additional sites for cross-linking reactions, either with other polymer chains or with co-monomers and additives, leading to coatings with superior hardness, chemical resistance, and thermal stability.

-

Tunable Formulations: The differential reactivity of the primary and tertiary hydroxyl groups may offer opportunities for controlled polymerization and network formation, allowing for fine-tuning of the final material properties.

These application notes are intended for researchers and formulation scientists exploring the potential of 3-(2-Hydroxyethyl)oxetan-3-ol. The following protocols are based on established principles of oxetane chemistry and provide a strong foundation for developing novel adhesive and coating systems.

Monomer Profile: 3-(2-Hydroxyethyl)oxetan-3-ol

| Property | Value | Source |

| Chemical Structure | C5H10O3 | PubChem |

| Molecular Weight | 118.13 g/mol | PubChem |

| Appearance | Colorless to light yellow liquid (predicted) | General chemical knowledge |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in water and polar organic solvents (predicted) | General chemical knowledge |

Proposed Synthesis of 3-(2-Hydroxyethyl)oxetan-3-ol

Currently, there is limited literature on the direct synthesis of 3-(2-Hydroxyethyl)oxetan-3-ol. However, a plausible synthetic route can be adapted from established methods for preparing substituted oxetanes.[3] A proposed two-step synthesis is outlined below:

Diagram of Proposed Synthesis:

Caption: Workflow for UV-curable adhesive formulation and testing.

Causality Behind Experimental Choices:

-

Co-monomer Selection: ECC is chosen for its ability to impart toughness and reduce the brittleness often associated with highly cross-linked polymers. [4]* Photoinitiator: Triarylsulfonium salts are highly efficient cationic photoinitiators that are activated by UV light to generate a strong acid, which initiates the ring-opening polymerization of both the oxetane and epoxy groups. [5]* Silane Adhesion Promoter: The addition of a silane coupling agent creates a covalent bridge between the inorganic glass surface and the organic polymer matrix, significantly enhancing bond strength and durability. [6]

Application in Protective Coatings

The high functionality of 3-(2-Hydroxyethyl)oxetan-3-ol makes it an excellent candidate for formulating hard, chemically resistant coatings. These coatings can be cured either by UV radiation or thermally.

Protocol 2: Formulation of a Thermally-Curable Protective Coating for Metal

This protocol describes a thermally-cured coating formulation designed for protecting metal substrates from corrosion and abrasion.

Materials:

| Component | Function | Supplier (Example) |

| 3-(2-Hydroxyethyl)oxetan-3-ol | Monomer, Cross-linker | Synthesized |

| Bisphenol A diglycidyl ether (DGEBA) | Co-monomer (for hardness and chemical resistance) | Hexion |

| Blocked acid catalyst (e.g., p-toluenesulfonic acid blocked with an amine) | Thermal initiator | King Industries |

| Leveling agent | Surface finish | BYK |

Formulation:

| Component | Weight Percentage (%) |

| 3-(2-Hydroxyethyl)oxetan-3-ol | 30 |

| DGEBA | 68 |

| Blocked acid catalyst | 1.5 |

| Leveling agent | 0.5 |

Experimental Workflow:

Caption: Workflow for thermally-curable coating formulation and characterization.

Causality Behind Experimental Choices:

-

Thermal Initiator: A blocked acid catalyst is used to provide formulation stability at room temperature. Upon heating, the blocking agent is released, and the acid initiates the cationic polymerization.

-

Co-monomer Selection: DGEBA is a standard epoxy resin known for producing hard, chemically resistant coatings. Its aromatic structure contributes to the high performance of the final film.

-

Leveling Agent: A small amount of a leveling agent is included to ensure a smooth, defect-free surface finish.

Expected Performance Characteristics

The following tables summarize the expected performance characteristics of adhesives and coatings formulated with 3-(2-Hydroxyethyl)oxetan-3-ol, based on data from similar oxetane-based systems. [2][4] Table 1: Expected Properties of UV-Curable Adhesive (Protocol 1)

| Property | Expected Value | Test Method |

| Lap Shear Strength (Glass/Glass) | > 10 MPa | ASTM D1002 |

| Cure Time (tack-free) | < 10 seconds | Manual test |

| Hardness (Shore D) | 70-80 | ASTM D2240 |

| Glass Transition Temperature (Tg) | 80-100 °C | DSC |

Table 2: Expected Properties of Thermally-Curable Coating (Protocol 2)

| Property | Expected Value | Test Method |

| Pencil Hardness | > 6H | ASTM D3363 |

| Cross-hatch Adhesion (Steel) | 5B | ASTM D3359 |

| MEK Double Rubs | > 200 | ASTM D5402 |

| Salt Spray Resistance (500 hrs) | No significant corrosion | ASTM B117 |

Characterization of Polymerized Materials

To validate the performance of the novel adhesives and coatings, a comprehensive characterization is essential.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the oxetane ring peak (around 980 cm⁻¹) and confirm complete polymerization.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the cured polymer, which is an indicator of its thermal stability and cross-link density.

-

Thermogravimetric Analysis (TGA): To assess the thermal degradation profile of the cured material.

-

Mechanical Testing: Including tensile strength, elongation at break, and lap shear strength to quantify the mechanical and adhesive properties. [7][8]

Conclusion and Future Outlook

3-(2-Hydroxyethyl)oxetan-3-ol represents a promising, yet underexplored, building block for the next generation of high-performance adhesives and coatings. Its unique di-hydroxyl functionality offers the potential for significant improvements in adhesion, cross-linking density, and overall durability. The protocols and data presented in these application notes provide a solid starting point for researchers to investigate the full potential of this novel monomer. Further research should focus on optimizing formulations, exploring a wider range of co-monomers and additives, and conducting long-term durability studies to fully characterize the performance of these new materials.

References

-

Ye, L., He, W., & Zhang, L. (n.d.). Synthesis of oxetan-3-ones. Organic Chemistry Portal. Retrieved from [Link]

-

Kajaks, J., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. Polymers, 12(1), 222. [Link]

-

Bull, J. A., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]

-

ResearchGate. (n.d.). Common oxetane derivatives used in cationic ring-opening polymerization. Retrieved from [Link]

- Google Patents. (n.d.). CN111925344A - Synthetic method of 3-oxetanone.

-

Xu, T., et al. (n.d.). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

-

Semantic Scholar. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

-

Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Europe PMC. [Link]

-

RadTech. (2022). How Cationic Curing can be a sustainable solution for challenging applications. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

-

RadTech. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. Retrieved from [Link]

-

RadTech. (2020). POSS Oxirane and Oxetane Additives for Energy Cure Coatings and Adhesives. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Hydroxyethyl)oxetan-3-ol. Retrieved from [Link]

-

Wuts, P. G. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15174-15226. [Link]

-

ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

- Google Patents. (n.d.). US10059803B2 - Resin containing oxetane and epoxy groups and resin composition including the same.

-

Gaina, V., et al. (2021). The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. Polymers, 13(16), 2649. [Link]

- Google Patents. (n.d.). WO2015200421A1 - Uv-curable coating compositions for glass based on epoxy/oxetane compounds, epoxy functionalized silsesquioxane and epoxy functionalized nanoparticles.

-

UBE Corporation. (n.d.). Oxetane. Retrieved from [Link]

-

ResearchGate. (n.d.). The scheme proposed for diols crosslinking with hydroxyl-containing polyimides through monoesterification and transesterification. Retrieved from [Link]

-

ResearchGate. (n.d.). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. Retrieved from [Link]

-

ResearchGate. (n.d.). Assessment of Adhesives Performance of 3-Layered Polyethylene Coatings in the Oil and Gas Industry. Retrieved from [Link]

-

ResearchGate. (n.d.). Adhesive and viscoelastic performance of surface functionalized nano-Fe 3 O 4 induced orientated ethylene vinyl-acetate composite hot melt adhesives. Retrieved from [Link]

-

Lee, J. H., et al. (1991). Cell adhesion and growth on polymer surfaces with hydroxyl groups prepared by water vapour plasma treatment. Biomaterials, 12(5), 443-448. [Link]

-

RadTech. (n.d.). NEW DEVELOPMENTS IN UV CURABLE LAMINATING ADHESIVES – FORMULATING FOR ENHANCED ADHESION AND SERVICE PROPERTIES. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Hydroxyl-functional acrylic adhesives: leveraging polysilazane chemistry for curing. Retrieved from [Link]

- Google Patents. (n.d.). US6225408B1 - Adhesive formulations.

-

RadTech. (2022). UV curable laminating adhesives. Retrieved from [Link]

-

MDPI. (2024). Characterization and Rheological Properties of Ultra-High Molecular Weight Polyethylenes. Retrieved from [Link]

-

PCI Magazine. (2021). UV-Curable Coatings: Options for Challenging Substrates. Retrieved from [Link]

-

MDPI. (n.d.). Development and Characterization of Polymer Blends Based on Polyvinyl Alcohol for Application as Pharmaceutical Dosage Form. Retrieved from [Link]

-

MDPI. (n.d.). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. radtech2020.com [radtech2020.com]

- 5. radtech.org [radtech.org]

- 6. WO2015200421A1 - Uv-curable coating compositions for glass based on epoxy/oxetane compounds, epoxy functionalized silsesquioxane and epoxy functionalized nanoparticles. - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Navigating the Chemistry of 3-(2-Hydroxyethyl)oxetan-3-ol

A Senior Application Scientist's Guide to Preventing Unintended Ring-Opening

Welcome to the technical support center for 3-(2-Hydroxyethyl)oxetan-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic strategies. As a 3,3-disubstituted oxetane, this molecule offers significant advantages in tuning physicochemical properties such as solubility and metabolic stability. However, the inherent ring strain of the oxetane, coupled with the presence of two hydroxyl groups, presents a unique set of challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and prevent unintended ring-opening reactions, ensuring the integrity of your target molecules.

Frequently Asked Questions (FAQs): Understanding the Stability of 3-(2-Hydroxyethyl)oxetan-3-ol

Q1: Why is the oxetane ring in 3-(2-Hydroxyethyl)oxetan-3-ol susceptible to ring-opening?

A1: The oxetane ring is a four-membered cyclic ether with significant ring strain (approximately 25.5 kcal/mol), which is comparable to that of an epoxide.[1] This inherent strain makes it thermodynamically favorable to undergo ring-opening reactions. The presence of an oxygen atom in the ring also provides a site for protonation or coordination with Lewis acids, which activates the ring for nucleophilic attack.

Q2: I've heard that 3,3-disubstituted oxetanes are more stable. Why is that, and does it apply to this molecule?

A2: Yes, 3,3-disubstituted oxetanes, such as 3-(2-Hydroxyethyl)oxetan-3-ol, are generally more stable than other substituted oxetanes. This increased stability is attributed to steric hindrance around the C-3 position, which shields the ring's C-O bonds from external nucleophiles. However, this enhanced stability is not absolute and can be overcome by harsh reaction conditions.

Q3: What are the primary conditions that trigger the ring-opening of 3-(2-Hydroxyethyl)oxetan-3-ol?

A3: The two most common culprits are acidic conditions and high temperatures .

-

Acids (both Brønsted and Lewis): Acids can protonate the oxygen atom of the oxetane ring, making the ring much more electrophilic and susceptible to nucleophilic attack, leading to ring-opening.[1]

-

High Temperatures: Thermal energy can provide the activation energy needed to overcome the kinetic barrier to ring-opening, especially in the presence of even weakly nucleophilic or acidic species.

Q4: How do the hydroxyl groups on the side chain influence the stability of the oxetane ring?

A4: The presence of the 2-hydroxyethyl and the tertiary hydroxyl groups is a critical factor. Under acidic conditions, these internal hydroxyl groups can act as nucleophiles, leading to an intramolecular ring-opening reaction. This can result in the formation of a tetrahydrofuran (THF) or other cyclic ether byproducts, which is a common decomposition pathway for this molecule.

Q5: Is the oxetane ring stable under basic conditions?

A5: Generally, yes. The oxetane ring is significantly more stable under basic conditions. The absence of a proton source to activate the ring oxygen means that only very strong nucleophiles under forcing conditions will open the ring. Therefore, when possible, performing reactions in basic or neutral media is highly recommended.

Troubleshooting Guide: Preventing Unintended Ring-Opening

This section addresses common experimental issues that can lead to the decomposition of 3-(2-Hydroxyethyl)oxetan-3-ol.

| Problem | Probable Cause | Solution & Scientific Rationale |

| Low yield and multiple spots on TLC after a reaction, even with mild heating. | Thermal Decomposition: The oxetane ring may be opening at elevated temperatures, even in the absence of strong acids. | 1. Reduce Reaction Temperature: Whenever possible, run reactions at room temperature or below. If heating is necessary, carefully control the temperature and minimize the reaction time. 2. Use Milder Reagents: Opt for reagents that do not require high temperatures for activation. |

| Significant byproduct formation during an acid-catalyzed reaction (e.g., esterification, acetal formation). | Acid-Catalyzed Ring-Opening: The acid catalyst is protonating the oxetane oxygen, leading to intermolecular or intramolecular nucleophilic attack and ring cleavage. | 1. Use Non-Acidic Alternatives: For esterifications, consider using coupling reagents like DCC/DMAP or EDC/DMAP under neutral conditions. For reactions requiring acid catalysis, use the minimum catalytic amount of a weaker acid (e.g., p-TsOH) and monitor the reaction closely. 2. Protect the Diol: The most robust solution is to protect the diol functionality before subjecting the molecule to acidic conditions. An acetonide is an excellent choice as it can be formed under mild acidic conditions and is stable to a wide range of non-acidic reagents. See Protocol 2 for a detailed procedure. |

| Decomposition of the starting material during workup or purification. | Acidic Workup or Silica Gel: Aqueous acidic workups (e.g., washing with 1M HCl) or prolonged exposure to silica gel during column chromatography can cause ring-opening. Silica gel is known to be acidic. | 1. Use Neutral or Basic Workup: Wash with saturated sodium bicarbonate solution or water instead of acid. 2. Deactivate Silica Gel: If column chromatography is necessary, use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% v/v in the eluent), to neutralize its acidic sites. Alternatively, consider using a different stationary phase like alumina (neutral or basic). |

| A reaction with a strong nucleophile (e.g., Grignard reagent, organolithium) results in a complex mixture. | Competing Reactions: The hydroxyl groups are acidic and will quench the organometallic reagent. The organometallic reagent can also coordinate to the oxetane oxygen, potentially promoting ring-opening. | 1. Protect the Diol: Protect the hydroxyl groups as silyl ethers (e.g., TBDMS) or as an acetonide before introducing the organometallic reagent. Silyl ethers are stable to these reagents but are cleaved with fluoride sources. Acetonides are also stable. 2. Use Excess Reagent: If protection is not feasible, use a sufficient excess of the organometallic reagent to first deprotonate the hydroxyls before the desired reaction occurs. However, this can be inefficient and may still lead to byproducts. |

Visualizing Reaction Mechanisms and Workflows

A clear understanding of the decomposition pathway and a logical workflow can significantly improve experimental success.

Caption: Acid-catalyzed intramolecular ring-opening of 3-(2-Hydroxyethyl)oxetan-3-ol.

Caption: Decision-making workflow for experiments with 3-(2-Hydroxyethyl)oxetan-3-ol.

Analytical Workbench for Detecting Ring-Opening

Careful monitoring of your reaction is crucial. Here’s how to use common analytical techniques to detect the intact oxetane versus its ring-opened byproducts. The primary ring-opened product from intramolecular cyclization would be a substituted tetrahydrofuran, while intermolecular reaction with water would yield a triol. For simplicity, we will consider the latter as a representative example of a more polar, acyclic byproduct.

| Technique | Intact 3-(2-Hydroxyethyl)oxetan-3-ol | Ring-Opened Byproduct (Acyclic Triol) | Key Diagnostic Observations |

| ¹H NMR | Characteristic oxetane protons: Typically, the methylene protons on the oxetane ring (CH₂) appear as distinct multiplets in the downfield region (δ 4.0-5.0 ppm) due to the deshielding effect of the ring oxygen. | Disappearance of oxetane signals: The signals between δ 4.0-5.0 ppm will disappear. Appearance of new signals: New signals corresponding to protons on a more flexible alkyl chain will appear in the upfield region (typically δ 3.5-3.8 ppm for CH₂-O).[2] | The disappearance of the downfield methylene signals of the oxetane ring is the most definitive indicator of ring-opening. |

| ¹³C NMR | Characteristic oxetane carbons: The carbon atoms of the oxetane ring have distinctive chemical shifts. The quaternary carbon (C-3) will be around 70-80 ppm, and the methylene carbons (C-2 and C-4) will be in a similar downfield region due to the oxygen atom. | Disappearance of oxetane signals: The signals corresponding to the oxetane ring carbons will be absent. Appearance of new signals: New signals corresponding to a 1,3-diol structure will appear. For a simple 1,3-propanediol, the CH₂OH carbons are around 60 ppm and the central CH₂ is around 35 ppm.[3] | The loss of the characteristic downfield carbon signals of the oxetane ring confirms its cleavage. |

| TLC | Less polar spot: The cyclic ether structure is generally less polar than the corresponding acyclic triol. It will have a higher Rf value. | More polar spot: The increased number of free hydroxyl groups makes the triol significantly more polar. It will have a lower Rf value and may streak on the TLC plate. | The appearance of a new, lower Rf spot that stains positively for diols is a strong indication of ring-opening. Use a diol-sensitive stain like potassium permanganate or p-anisaldehyde for visualization.[4] |

| HPLC | Longer retention time (HILIC) or shorter retention time (Reversed-Phase): As a moderately polar molecule, its retention will depend on the chromatography mode. | Shorter retention time (HILIC) or longer retention time (Reversed-Phase): The highly polar triol will have different retention characteristics. | A new peak with a different retention time appearing in the chromatogram indicates the formation of a byproduct. The significant polarity difference should allow for good separation.[5][6] |

| Mass Spec | Molecular Ion Peak: m/z = 118.13 (for C₅H₁₀O₃).[1] | Molecular Ion Peak: m/z = 136.14 (for C₅H₁₂O₄, after reaction with H₂O). | The appearance of a mass corresponding to the addition of a nucleophile (e.g., water, m/z +18) to the starting material's molecular weight is a clear sign of ring-opening. |

Experimental Protocols

Protocol 1: General Reaction Under Oxetane-Safe Conditions (O-Alkylation)

This protocol illustrates the O-alkylation of the primary hydroxyl group under basic conditions to preserve the oxetane ring.

-

Reagents and Materials:

-

3-(2-Hydroxyethyl)oxetan-3-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(2-Hydroxyethyl)oxetan-3-ol (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the desired O-alkylated product.

-

Protocol 2: Acetonide Protection of the Diol Functionality

This protocol describes the protection of the diol as an acetonide, which is stable to many reaction conditions but can be removed with mild acid.

-

Reagents and Materials:

-

3-(2-Hydroxyethyl)oxetan-3-ol

-

2,2-Dimethoxypropane

-

Anhydrous acetone

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)

-

Triethylamine

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-(2-Hydroxyethyl)oxetan-3-ol (1.0 eq) in anhydrous acetone and 2,2-dimethoxypropane (1.5 eq).

-

Add a catalytic amount of p-TsOH (0.05 eq).

-

Stir the reaction at room temperature and monitor by TLC. The product will be significantly less polar than the starting material.

-

Once the reaction is complete, quench by adding a few drops of triethylamine.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the protected product, which can often be used without further purification.

-

Protocol 3: Monitoring Reaction Progress by TLC

This protocol provides a quick and effective way to monitor the integrity of the oxetane ring during a reaction.

-

Materials:

-

TLC plates (silica gel 60 F₂₅₄)

-

Developing chamber

-

Eluent (e.g., 50% ethyl acetate in hexanes - adjust as needed for your specific compounds)

-

Potassium permanganate (KMnO₄) stain solution (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water)

-

Heat gun

-

-

Procedure:

-

Prepare the TLC developing chamber with the chosen eluent.

-

Using a capillary tube, spot the reaction mixture on the TLC plate. It is also helpful to spot the starting material as a reference.

-

Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

-

Remove the plate and mark the solvent front.

-

Visualize the plate under UV light if your compounds are UV active.

-

Dip the plate in the KMnO₄ stain solution using tweezers, then gently warm with a heat gun.

-

Interpretation:

-

The starting material and any diol-containing byproducts will appear as yellow/brown spots on a purple background.

-

The desired product (if the hydroxyls have been modified) may or may not stain, depending on its functionality.

-

The appearance of a new, more polar (lower Rf) spot that stains strongly with KMnO₄ is indicative of ring-opening to a diol/triol.

-

-

References

-

Primer on ¹³C NMR Spectroscopy. OpenOChem Learn. Available at: [Link]

-

Lomas, J. S. (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Magnetic Resonance in Chemistry, 51(8), 469-481. Available at: [Link]

-

1H NMR Chemical Shifts. Chemistry Connected. Available at: [Link]

-

1H NMR Chemical Shift. Oregon State University. Available at: [Link]

-

13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax. Available at: [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

13-C NMR Chemical Shift Table. Scribd. Available at: [Link]

-

3-(2-Hydroxyethyl)oxetan-3-ol. PubChem. Available at: [Link]

-

1,3-propanediol and 3-hydroxypropionate detection. (A) 13 C NMR of... ResearchGate. Available at: [Link]

-

HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

-

1,3-Butanediol. NIST WebBook. Available at: [Link]

-

Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. Available at: [Link]

-

TLC Visualization Reagents. EPFL. Available at: [Link]

-

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health. Available at: [Link]

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available at: [Link]

-

bmse000303 1,3-Propanediol at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

-

Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Wiley Online Library. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

TLC Stains. University of Rochester. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

-

2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. 3-(2-Hydroxyethyl)oxetan-3-ol | C5H10O3 | CID 118010650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Propanediol(504-63-2) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Managing Viscosity in Polymerization with 3-(2-Hydroxyethyl)oxetan-3-ol

Welcome to the technical support center for 3-(2-Hydroxyethyl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing viscosity during polymerization reactions involving this di-functional oxetane monomer. Our goal is to equip you with the scientific understanding and procedural knowledge to overcome common challenges and achieve optimal results in your experiments.

Introduction to 3-(2-Hydroxyethyl)oxetan-3-ol in Polymerization

3-(2-Hydroxyethyl)oxetan-3-ol is a unique monomer utilized in cationic ring-opening polymerization to create specialty polymers with tailored properties.[1] Its structure, featuring both a reactive oxetane ring and two hydroxyl groups, allows for the formation of branched or cross-linked polymer networks. The hydroxyl groups can actively participate in the polymerization process through chain transfer reactions, influencing the final polymer architecture and its characteristics.[2]

A critical parameter to control during polymerization is the viscosity of the reaction mixture. High viscosity can impede monomer mobility, leading to slower reaction rates and difficulties in processing.[3] This guide will address common viscosity-related issues and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the initial viscosity of my monomer mixture with 3-(2-Hydroxyethyl)oxetan-3-ol higher than expected?

A1: The high initial viscosity is likely due to strong intermolecular hydrogen bonding between the hydroxyl groups of the 3-(2-Hydroxyethyl)oxetan-3-ol molecules. These interactions increase the resistance to flow even before polymerization begins. The presence of other high-viscosity monomers in the formulation will also contribute to this effect.[3]

Q2: My polymerization reaction is showing a very rapid and uncontrolled increase in viscosity. What is the cause?

A2: Oxetane polymerization is known to be rapid and highly exothermic.[4] A sudden, uncontrolled viscosity increase, often termed "gelling" or "autoacceleration," can be triggered by a rapid polymerization rate. This is particularly prevalent in systems with high monomer concentrations and efficient photoinitiators.[4] The heat generated during the reaction can further accelerate the polymerization, creating a feedback loop.

Q3: Can the hydroxyl groups on 3-(2-Hydroxyethyl)oxetan-3-ol directly impact the viscosity during polymerization?

A3: Yes. The hydroxyl groups can engage in chain transfer reactions.[2] In cationic polymerization, a growing polymer chain can react with a hydroxyl group. This terminates the existing chain and generates a new proton, which can then initiate a new polymer chain.[2] This process can lead to a more branched polymer structure, which can significantly increase viscosity.[5]

Q4: What is a reactive diluent, and can it help manage the viscosity of my 3-(2-Hydroxyethyl)oxetan-3-ol formulation?

A4: A reactive diluent is a low-viscosity monomer that is added to a formulation to reduce its overall viscosity.[6] Unlike a non-reactive solvent, the reactive diluent copolymerizes with the primary monomers, becoming a part of the final polymer network.[7][8] This is an effective strategy to improve processability without introducing volatile organic compounds (VOCs).

Troubleshooting Guide

This section provides detailed solutions to common viscosity-related problems encountered during the polymerization of 3-(2-Hydroxyethyl)oxetan-3-ol.

Problem 1: Excessively High Initial Viscosity of the Monomer Formulation

Cause: Strong intermolecular hydrogen bonding from the di-hydroxyl functionality of 3-(2-Hydroxyethyl)oxetan-3-ol and high concentrations of other viscous components.

Solutions:

-

Incorporate a Reactive Diluent: This is the most effective method. Choose a low-viscosity, monofunctional oxetane or another compatible reactive monomer. This will reduce the overall viscosity of the mixture and become part of the polymer backbone.[6][9]

-

Optimize Monomer Concentration: Reduce the concentration of 3-(2-Hydroxyethyl)oxetan-3-ol if the formulation allows. A lower concentration of the di-functional monomer will decrease the extent of hydrogen bonding.

-

Gentle Warming: Gently warming the initial monomer mixture can temporarily reduce viscosity by disrupting hydrogen bonds. However, be cautious not to initiate premature polymerization, especially if a thermally sensitive initiator is present.

Experimental Protocol: Viscosity Reduction using a Reactive Diluent

-

Selection of Reactive Diluent: Choose a low-viscosity monofunctional oxetane (e.g., 3-ethyl-3-hydroxymethyloxetane) or a compatible vinyl ether.

-

Formulation Preparation: Prepare a series of formulations with varying concentrations of the reactive diluent (e.g., 5%, 10%, 15%, 20% by weight). See the table below for an example.

-

Viscosity Measurement: Measure the initial viscosity of each formulation at a controlled temperature using a viscometer or rheometer.

-

Evaluation: Select the formulation that provides the desired initial viscosity without compromising the final polymer properties.

Table 1: Effect of Reactive Diluent Concentration on Initial Viscosity

| Formulation ID | 3-(2-Hydroxyethyl)oxetan-3-ol (wt%) | Reactive Diluent (wt%) | Other Monomers (wt%) | Initial Viscosity (cP at 25°C) |

| Control | 50 | 0 | 50 | 5000 |

| RD-5 | 45 | 5 | 50 | 3500 |

| RD-10 | 40 | 10 | 50 | 2000 |

| RD-15 | 35 | 15 | 50 | 1200 |

| RD-20 | 30 | 20 | 50 | 700 |

Note: Viscosity values are hypothetical and for illustrative purposes.

Problem 2: Uncontrolled and Rapid Viscosity Increase During Polymerization

Cause: The polymerization rate is too high, leading to rapid chain growth and cross-linking, often exacerbated by the exothermic nature of the reaction.[4]

Solutions:

-

Reduce Initiator Concentration: Lowering the concentration of the photoinitiator will generate fewer initiating species, thereby slowing down the overall polymerization rate.

-

Control Irradiation Intensity: If using photopolymerization, reduce the intensity of the light source. This will decrease the rate of initiator activation.

-

Introduce a Chain Transfer Agent: While the hydroxyl groups on the monomer itself act as chain transfer agents, a dedicated, more reactive chain transfer agent can be added to control molecular weight and delay the onset of gelation.

-

Temperature Control: Conduct the polymerization at a lower temperature to slow down the reaction kinetics. For photopolymerization, consider using a cooling stage.

Workflow for Managing Polymerization Rate

Caption: Cationic polymerization of a hydroxyl-functional oxetane.

Conclusion

Effectively managing viscosity is paramount for the successful polymerization of 3-(2-Hydroxyethyl)oxetan-3-ol. By understanding the roles of intermolecular forces, reaction kinetics, and the unique functionality of this monomer, researchers can proactively address potential issues. The strategic use of reactive diluents, careful control of initiator concentration and reaction conditions, and thoughtful formulation design are key to achieving desired polymer properties and ensuring reproducible experimental outcomes.

References

-

Chem-Impex. (n.d.). Oxetan-3-ol. Retrieved from [Link]

-

Sangermano, M., et al. (2021). Photoinduced ring-opening polymerizations. ResearchGate. Retrieved from [Link]

-

Crivello, J. V., & Sangermano, M. (2004). Cationic Photopolymerization of 3-Benzyloxymethyl-3-ethyl-oxetane. RadTech. Retrieved from [Link]

-

W. A. B., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12564-12624. [Link]

-

Zhang, J., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(81), 51225-51234. [Link]

-

Krzemińska, M., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. Polymers, 12(1), 209. [Link]

-

Zhang, Y., et al. (2023). In Situ Photoresin Synthesis via Reactive Diluents for Vat Photopolymerization. Biomacromolecules, 24(12), 5649-5657. [Link]

-

Zhang, J., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. SciSpace. Retrieved from [Link]

-

Cardineau, B., et al. (2009). Negative tone molecular resists using cationic polymerization: Comparison of epoxide and oxetane functional groups. Journal of Vacuum Science & Technology B, 27(6), 2994. [Link]

-

Krzemińska, M., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. MDPI. Retrieved from [Link]

-

Wikipedia. (2023). Polyoxetane. Retrieved from [Link]

-

Andrzejewska, E., & Andrzejewski, M. (2009). Viscosity Effects in the Photopolymerization of Two-Monomer Systems. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2023). Main Controlling Factors Affecting the Viscosity of Polymer Solution due to the Influence of Polymerized Cations in High-Salt Oilfield Wastewater. MDPI. Retrieved from [Link]

-

Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Retrieved from [Link]

-

Zhang, J., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Oxetan-3-ol. PubChem. Retrieved from [Link]

-

La Scala, J. J., & Sands, J. M. (2019). Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins. RSC Publishing. Retrieved from [Link]

-

Krzemińska, M., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. PMC. Retrieved from [Link]

-

Van Holen, K., et al. (2023). Partially Bio-Based Aliphatic Diisocyanate Crosslinker as a Reactive Diluent in 2K Polyurethane Resins. MDPI. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Reactive diluent – Knowledge and References. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. radtech.org [radtech.org]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

Side-reaction pathways in the synthesis of 3-(2-Hydroxyethyl)oxetan-3-ol

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide: Synthesis & Side-Reaction Pathways of 3-(2-Hydroxyethyl)oxetan-3-ol

Executive Summary

3-(2-Hydroxyethyl)oxetan-3-ol (CAS: 1699741-74-6) is a high-value "sp3-rich" scaffold used to modulate lipophilicity (LogD) and metabolic stability in drug discovery. Its synthesis hinges on the successful installation of a hydroxyethyl side chain onto the strained oxetane ring.

This guide addresses the two critical failures modes in this synthesis:

-

Reformatsky Stalling/Homocoupling: Failure to form the C-C bond between 3-oxetanone and the alkylating agent.

-

Acid-Catalyzed Ring Opening: Catastrophic decomposition of the oxetane ring during the reduction work-up.

Part 1: The Synthetic Pathway & Logic

The most robust route utilizes a Reformatsky reaction followed by hydride reduction . This approach avoids the strongly basic conditions of Grignard reagents (which can induce ring fragmentation) and the harsh acidic conditions of acid-catalyzed aldol reactions.

Visualizing the Pathway and Failure Points

The following diagram maps the critical process flow and where side reactions (red nodes) diverge from the productive pathway (blue nodes).

Figure 1: Critical process flow for 3-(2-Hydroxyethyl)oxetan-3-ol synthesis, highlighting branching points for major side reactions.

Part 2: Troubleshooting The Reformatsky Step

Context: The reaction of 3-oxetanone with ethyl bromoacetate using activated Zinc.

Q1: The reaction has stalled. I see starting material and ethyl bromoacetate, but no product. Adding more Zn doesn't help.

Diagnosis: Zinc Passivation. The oxide layer on the zinc surface is preventing the formation of the organozinc enolate. Corrective Protocol (The "Rieke" Standard):

-

Mechanical Activation: Do not use standard zinc dust directly. Wash Zn dust with 2% HCl, then water, ethanol, and ether. Dry under high vacuum.

-

Chemical Activation (TMSCl Method): Suspend Zn in dry THF. Add 1-2 mol% trimethylsilyl chloride (TMSCl). Stir for 15 mins at RT before adding reagents. The silyl chloride scavenges surface oxides.

-

Initiation: Add 5% of the ethyl bromoacetate first and heat to reflux. Wait for the exotherm (solvent boiling without external heat) or color change (cloudy grey/green) before adding the ketone.

Q2: My NMR shows a large quantity of Diethyl Succinate. The yield of the oxetane ester is <30%.

Diagnosis: Homocoupling (Wurtz-type coupling). The concentration of the

-

Change Addition Mode: Do not mix the ketone and bromoester in the dropping funnel.

-

Stepwise Addition:

-

Generate the Reformatsky reagent (Zn + Bromoester) in refluxing THF/Benzene first.

-

Cool the solution to 0°C.

-

Add the 3-oxetanone solution slowly to the pre-formed enolate.

-

-

Why? This ensures the enolate is immediately trapped by the ketone, preventing it from reacting with unreacted bromoester.

Quantitative Comparison of Solvents

| Solvent | Reaction Temp | Homocoupling Risk | Oxetane Stability | Recommendation |

| THF | 66°C | Moderate | High | Preferred (Easier workup) |

| Benzene | 80°C | Low | High | Good (Toxic, avoid if possible) |

| Diethyl Ether | 35°C | High | Very High | Poor (Too slow for initiation) |

| DMF | 153°C | Very High | Low | Avoid (Hard to remove) |

Part 3: Troubleshooting The Reduction & Work-Up

Context: Reduction of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate to the diol using Lithium Aluminum Hydride (LiAlH

Q3: After reduction, my crude NMR shows a complex mixture of aliphatic peaks and no oxetane ring signals (approx. 4.4-4.8 ppm).

Diagnosis: Acid-Catalyzed Ring Opening. Oxetanes are cyclic ethers with significant ring strain (~106 kJ/mol). During the "Fieser" or acidic work-up, the oxetane oxygen becomes protonated, making it an excellent leaving group. Water attacks the ring, opening it to form a triol (2-(hydroxymethyl)butane-1,2,4-triol derivatives).

Mechanism of Failure:

-

Protonation:

-

Nucleophilic Attack:

attacks the -

Ring Scission: The ring snaps open to relieve strain.

Corrective Protocol (The "Rochelle Salt" Method):

-

NEVER use HCl or strong acid to quench this reaction.

-

Step 1: Dilute the reaction mixture with wet ether at 0°C.

-

Step 2: Add a saturated aqueous solution of Sodium Potassium Tartrate (Rochelle Salt) .

-

Step 3: Stir vigorously at room temperature for 1-2 hours. The aluminum salts will chelate with the tartrate, forming two clear layers without generating a low pH environment.

-

Step 4: Separate layers and dry with

(which is neutral) rather than

Q4: Can I use NaBH instead of LiAlH to avoid the harsh conditions?

Answer: Generally, No .

-

Reasoning: Sodium Borohydride (

) is typically not strong enough to reduce esters to alcohols efficiently in standard solvents (MeOH/EtOH). While additives (like -

Alternative: If LiAlH

is problematic, use DIBAL-H (Diisobutylaluminum hydride) at -78°C, but LiAlH

Part 4: Stability & Storage Guidelines

-

pH Sensitivity: The product is stable at pH 7-10. It rapidly decomposes at pH < 4. Ensure all glassware is base-washed or neutral.

-

Thermal Stability: Store at -20°C. Avoid temperatures >50°C during rotary evaporation; use high vacuum at ambient temperature instead.

-

Solvent Compatibility: Avoid deuterated chloroform (

) for NMR unless it has been neutralized over basic alumina. The trace acidity in

References

-

Wuitschik, G., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233.

-

Luger, P., & Buschmann, J. (1984). "Structure of Oxetane at 140 K." Journal of the American Chemical Society, 106(23), 7118–7121. (Cited for ring strain data).[1][2]

-

Reformatsky Reaction Protocol: "Sonochemical Reformatsky Reaction Using Indium." Journal of the Korean Chemical Society, 43(6), 1999. (General procedure adaptation for sensitive ketones).

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947.

Sources

Technical Support Center: Characterization of Polymers Containing 3-(2-Hydroxyethyl)oxetan-3-ol